1,6-Dimethyl-1H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-dimethylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-7-8(9-4-6)10-5-11(7)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGCYOCTAHXESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282270 | |
| Record name | 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147057-13-4 | |
| Record name | 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147057-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,6 Dimethyl 1h Imidazo 4,5 B Pyridine and Its Structural Analogues
Synthetic Pathways to the Imidazo[4,5-b]pyridine Core
The construction of the fused imidazo[4,5-b]pyridine ring system is a key step in the synthesis of 1,6-dimethyl-1H-imidazo[4,5-b]pyridine and its analogues. Various synthetic strategies have been developed to achieve this, ranging from classical condensation reactions to modern catalytic methods.
Cyclocondensation and Heteroannulation Strategies
Cyclocondensation reactions represent one of the most fundamental and widely used approaches for the synthesis of the imidazo[4,5-b]pyridine core. These methods typically involve the reaction of a 2,3-diaminopyridine (B105623) derivative with a suitable one-carbon synthon, which undergoes condensation and subsequent intramolecular cyclization to form the imidazole (B134444) ring.
A common strategy is the reaction of 2,3-diaminopyridine with aldehydes. mdpi.com This reaction can be performed under thermal conditions in water, proceeding through an air-oxidative cyclocondensation to yield 2-substituted-1H-imidazo[4,5-b]pyridines in excellent yields (83-87%). mdpi.com Similarly, orthoesters such as triethyl orthoformate or triethyl orthoacetate can be used to generate the parent imidazo[4,5-b]pyridine or its 2-methyl derivative, respectively, by refluxing with 2,3-diaminopyridine. nih.gov
Heteroannulation can also be achieved through palladium-catalyzed processes. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of a palladium catalyst and a suitable ligand to afford imidazo[4,5-b]pyridines with substitution at the N1 and C2 positions. mdpi.comorganic-chemistry.org This method offers a versatile route to a variety of substituted analogues.
Table 1: Examples of Cyclocondensation and Heteroannulation Reactions
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-Diaminopyridine | Aryl aldehydes | Water, thermal | 2-Aryl-1H-imidazo[4,5-b]pyridine | 83-87% | mdpi.com |
| 2,3-Diaminopyridine | Triethyl orthoformate | Reflux | 1H-Imidazo[4,5-b]pyridine | 83% | nih.gov |
| 3-Alkylamino-2-chloropyridine | Primary amides | Pd catalyst, t-butanol, reflux | N1-alkyl, C2-substituted imidazo[4,5-b]pyridine | 51-99% | mdpi.com |
Tandem Reaction Sequences for Efficient Scaffold Assembly
This process involves a sequence of reactions in a single pot:
SNAr reaction: 2-chloro-3-nitropyridine (B167233) reacts with a primary amine. nih.govrsc.org
Nitro group reduction: The nitro group is then reduced to an amino group in situ. nih.govrsc.org
Heteroannulation: Subsequent addition of an aldehyde leads to the final cyclization, forming the functionalized imidazo[4,5-b]pyridine. nih.govrsc.org
This methodology is environmentally friendly, utilizing a water-isopropanol medium, and avoids the need for chromatographic purification between steps. nih.govrsc.org
Photocatalytic Approaches for Imidazo[4,5-b]pyridine Formation
The application of photocatalysis in the synthesis of imidazopyridines is a growing field, offering green and efficient alternatives to traditional methods. nih.gov However, much of the research has focused on the functionalization of pre-existing imidazopyridine scaffolds, particularly imidazo[1,2-a]pyridines, rather than the initial formation of the imidazo[4,5-b]pyridine core. nih.gov
Visible-light-induced approaches have been successfully employed for C-H functionalization, such as alkylation, arylation, and trifluoromethylation, at various positions of the imidazopyridine ring system. nih.gov While these methods are powerful for derivatization, direct photocatalytic methods for the cyclization of precursors like 2,3-diaminopyridine to form the imidazo[4,5-b]pyridine core are not yet well-established in the literature. One study has mentioned a photocatalytic approach for synthesizing 7-aryl-1H-imidazo[4,5-b]pyridines via a C(sp²)−C(sp²) cross-coupling reaction, indicating potential for future developments in this area. bohrium.com Additionally, imidazo[4,5-b]porphyrins have been synthesized and utilized as photocatalysts themselves, which involves a photochemical step in their own synthesis. mdpi.com
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times, improve yields, and enhance the purity of products in the synthesis of imidazo[4,5-b]pyridines and their analogues. nih.govnih.gov This technique is particularly effective for condensation reactions.
For instance, the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids can be efficiently carried out using microwave irradiation, with silica (B1680970) gel as a support, to produce 2-substituted imidazo[4,5-b]pyridines in moderate to good yields (71-92%). mdpi.com Similarly, the synthesis of dihydrobenzo mdpi.comnih.govimidazo[1,2-a]pyrimidin-4-ones, a related fused heterocyclic system, has been achieved in excellent yields (74-94%) with significantly reduced reaction times (2 minutes) under microwave irradiation. rsc.org These examples highlight the potential of microwave assistance to provide a rapid and efficient route to the imidazo[4,5-b]pyridine core and its derivatives.
Table 3: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Analogues
| Starting Materials | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-3-hydroxypyridine, Carboxylic acids | Microwave (100 W), Silica gel support | 2-Substituted imidazo[4,5-b]pyridines | 71-92% | mdpi.com |
| 2-Aminobenzimidazole, Ethyl acetoacetate | Microwave irradiation | Dihydrobenzo mdpi.comnih.govimidazo[1,2-a]pyrimidin-4-one | 74-94% | rsc.org |
Regioselective Functionalization and Methylation Strategies
Following the construction of the imidazo[4,5-b]pyridine core, regioselective functionalization, particularly methylation, is crucial for obtaining the target compound this compound. The imidazole ring offers two potential sites for N-alkylation (N1 and N3), and controlling the regioselectivity of this step is a key synthetic challenge.
N-Alkylation and N-Methylation Strategies at Imidazole Nitrogen (N1)
The N-alkylation of imidazo[4,5-b]pyridines can lead to a mixture of N1 and N3 isomers, with the ratio often depending on the reaction conditions and the substitution pattern of the heterocyclic core. nih.govmdpi.com For the synthesis of N1-substituted imidazo[4,5-b]pyridines, specific strategies have been developed to favor alkylation at this position.
One approach involves the pre-functionalization of the pyridine (B92270) ring. For example, starting with 3-methylamino-2-nitropyridine, reduction of the nitro group followed by cyclization with an appropriate reagent can lead to the formation of a 1-methyl-1H-imidazo[4,5-b]pyridine derivative. uctm.edu This method introduces the methyl group at the desired position before the imidazole ring is even formed.
Another strategy relies on the inherent reactivity of the imidazo[4,5-b]pyridine system. It has been found that reductive amination of 2,3-diaminopyridine with aldehydes can predominantly yield N-3 alkylated products, which can then be used for the regioselective synthesis of N-1 substituted imidazo[4,5-b]pyridines. nih.gov The choice of base and solvent can also influence the N1/N3 ratio in direct alkylation reactions. mdpi.com
Table 4: N-Alkylation and N-Methylation of Imidazo[4,5-b]pyridines
| Substrate | Reagent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2-Amino-3-methylaminopyridine | Phenylacetic acid | Cyclization | 2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridine | uctm.edu |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide, K₂CO₃ | DMF | N1-benzyl isomer | mdpi.com |
C-Functionalization and C-Methylation at Pyridine Positions (e.g., C6)
The functionalization of the pyridine ring within the imidazo[4,5-b]pyridine scaffold, particularly at the C6 position, is crucial for developing structural analogues with diverse properties. Transition-metal-catalyzed cross-coupling reactions are prominent methodologies for introducing carbon-based substituents at this position.
The Suzuki cross-coupling reaction is a versatile and widely used method for creating carbon-carbon bonds on the imidazo[4,5-b]pyridine core. nih.gov This reaction is instrumental in the synthesis of 2-substituted, 6-substituted, and 2,6-disubstituted derivatives. nih.gov For instance, 6-bromo-2-phenylimidazo[4,5-b]pyridine can serve as a precursor, undergoing Suzuki coupling with various boronic acids to introduce new functional groups at the C6 position. nih.gov Optimization of these reaction conditions, including the choice of catalyst, base, and solvent, is critical for achieving high yields. nih.gov This approach has been successfully employed to prepare a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines, demonstrating its utility in creating highly functionalized molecules. nih.gov While this method is frequently used for phenylation, it provides a viable pathway for introducing a range of aryl and potentially alkyl groups, including methyl, to the C6 position, thereby enabling the synthesis of analogues of this compound.
Table 1: Suzuki Cross-Coupling for C6-Functionalization of Imidazo[4,5-b]pyridine
| Precursor | Coupling Partner | Key Condition | Product Type | Reference |
|---|---|---|---|---|
| 6-bromo-2-phenylimidazo[4,5-b]pyridine | Aryl/Heteroaryl Boronic Acids | Palladium Catalyst (e.g., (A-taphos)2PdCl2) | 2,6-disubstituted imidazo[4,5-b]pyridines | nih.gov |
| N3-methyl-6-bromo-2-phenylimidazo[4,5-b]pyridine | 4-nitrophenyl boronic acid | Optimized Base and Solvent System | N-methyl-2,6-disubstituted imidazo[4,5-b]pyridines | nih.gov |
Control and Characterization of Regioisomers in Substitution Reactions
A significant challenge in the synthesis of substituted imidazo[4,5-b]pyridines is controlling the regioselectivity of substitution reactions, particularly N-alkylation. The imidazo[4,5-b]pyridine core possesses multiple nitrogen atoms (N1, N3, and N4) that can be alkylated, often leading to a mixture of regioisomers. researchgate.netnih.govmdpi.com The formation of these isomers complicates synthesis and purification, making regiocontrol a key focus of methodological development. nih.govmdpi.com
Alkylation of an N-unsubstituted imidazo[4,5-b]pyridine, such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, with alkyl halides typically yields a mixture of N3 and N4 substituted products. researchgate.netnih.gov In some cases, such as with ethyl bromoacetate, substitution can even occur at the N1 position, resulting in three different regioisomers. researchgate.netnih.gov The ratio of these isomers is influenced by the reaction conditions, including the solvent, base, and the nature of the alkylating agent. nih.gov
Precise characterization is essential to unambiguously identify the resulting regioisomers. Advanced nuclear magnetic resonance (NMR) techniques are indispensable for this purpose. Specifically, two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to confirm the isomeric structures. nih.gov HMBC spectra can reveal long-range correlations between the protons of the newly introduced alkyl group and the carbons of the heterocyclic core, allowing for definitive assignment of the substitution site. nih.gov NOESY experiments provide through-space correlations, which can also help elucidate the exact position of the substituent. nih.gov
Table 2: Regioisomerism in N-Alkylation of Imidazo[4,5-b]pyridines
| Starting Material | Alkylating Agent | Observed Regioisomers | Characterization Methods | Reference |
|---|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride, 4-methylbenzyl bromide | N3 and N4 | 1H NMR, 13C NMR, X-Ray Diffraction | researchgate.netnih.gov |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | N1, N3, and N4 | 1H NMR, 13C NMR, DFT | researchgate.netnih.gov |
| 2-(substituted-phenyl)-4H-imidazo[4,5-b]pyridines | 4-chlorobenzyl bromide, butyl bromide | N4 and N3 | 2D-NOESY, HMBC | nih.gov |
Phase Transfer Catalysis in Regioselective Alkylation
Phase Transfer Catalysis (PTC) has been explored as a practical method for the N-alkylation of imidazo[4,5-b]pyridine derivatives. researchgate.netnih.gov This technique is particularly useful for reactions involving a water-soluble base and an organic-soluble substrate, facilitating the transfer of reactants across the phase boundary to enable the reaction.
In the context of imidazo[4,5-b]pyridine synthesis, solid-liquid PTC conditions are often employed. For example, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides has been successfully carried out using this method. researchgate.netnih.gov The reaction typically involves the substrate, an alkyl halide, a solid base like potassium carbonate, and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in an organic solvent.
While PTC offers a convenient synthetic route, it does not always solve the problem of regioselectivity. The alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under PTC conditions consistently leads to a mixture of N3 and N4 regioisomers. researchgate.netnih.govuctm.edu The reaction with allyl bromide or propargyl bromide on similar substrates also yields mixtures of the corresponding N-substituted products. uctm.edu Consequently, while PTC facilitates the alkylation reaction, subsequent chromatographic separation is still required to isolate the individual isomers. researchgate.netnih.gov
Table 3: Application of Phase Transfer Catalysis in Imidazo[4,5-b]pyridine Alkylation
| Substrate | Alkylating Agent | PTC Conditions | Outcome | Reference |
|---|---|---|---|---|
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride, 4-methylbenzyl bromide | Solid-Liquid PTC | Mixture of N3 and N4 regioisomers | researchgate.netnih.gov |
| 6-Bromo-2-(nitro/dimethylamino)phenyl-3H-imidazo[4,5-b]pyridine | Allyl bromide, Propargyl bromide | Solid-Liquid PTC | Mixture of N-substituted regioisomers | uctm.edu |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | Solid-Liquid PTC | Mixture of N1, N3, and N4 regioisomers | researchgate.netnih.gov |
Green Chemistry Principles and Sustainable Synthetic Approaches in Imidazo[4,5-b]pyridine Synthesis
Modern synthetic chemistry places increasing emphasis on sustainability and green chemistry principles. In the synthesis of imidazo[4,5-b]pyridines, several approaches have been developed that align with these principles by reducing waste, minimizing energy consumption, and using environmentally benign reagents and solvents.
One prominent green strategy is the use of microwave-assisted synthesis. mdpi.comeurjchem.com This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurjchem.com The synthesis of various 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been efficiently achieved using microwave irradiation. eurjchem.com
The choice of solvent is another critical aspect of green synthesis. Efforts have been made to replace traditional volatile organic solvents with more sustainable alternatives. Water has been used as a solvent for the air-oxidative cyclocondensation of 2,3-diaminopyridine with aryl aldehydes, yielding 1H-imidazo[4,5-b]pyridine derivatives in excellent yields without any added oxidative reagents. mdpi.com Glycerol (B35011), a non-toxic, biodegradable, and high-boiling point solvent, has also been employed as a green medium for one-pot, three-component syntheses of imidazo[4,5-b]pyridine derivatives, resulting in short reaction times and excellent yields. researchgate.net
Furthermore, the development of one-pot multicomponent reactions represents a highly efficient and atom-economical approach. researchgate.net These reactions combine several steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. The synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides from diethylphthalate, anilines, and pyridine-2,3-diamine in glycerol is an example of such a sustainable process. researchgate.net
Table 4: Green and Sustainable Synthetic Methods for Imidazo[4,5-b]pyridines
| Green Chemistry Principle | Methodology | Example | Advantages | Reference |
|---|---|---|---|---|
| Energy Efficiency | Microwave-Assisted Synthesis | Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | Reduced reaction times, higher yields, cleaner reactions | mdpi.comeurjchem.com |
| Use of Safer Solvents | Reaction in Water | Air oxidative cyclocondensation of 2,3-diaminopyridine with aryl aldehydes | Environmentally benign, excellent yields, no external oxidant needed | mdpi.com |
| Use of Safer Solvents | Reaction in Glycerol | One-pot synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | Biodegradable solvent, easy workup, excellent yields | researchgate.net |
| Atom Economy / Process Intensification | One-Pot, Three-Component Reaction | Synthesis from diethylphthalate, anilines, and pyridine-2,3-diamine | Reduces waste, simplifies procedure, high efficiency | researchgate.net |
Sophisticated Structural Elucidation and Spectroscopic Characterization Techniques
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.
While specific crystallographic data for 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine has not been reported in the surveyed literature, studies on related imidazo[4,5-b]pyridine derivatives have successfully employed this technique. uctm.eduresearchgate.net For this compound, an SCXRD analysis would be expected to confirm the planarity of the fused imidazo[4,5-b]pyridine ring system. It would also provide exact measurements for the C-N and C-C bond lengths within the heterocyclic core, reflecting the aromatic character and electron distribution. Furthermore, the analysis would reveal the precise positions of the methyl groups and their orientation relative to the ring, along with detailing how individual molecules pack together in the crystal lattice.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and connectivity in solution. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. Although a specific, assigned spectrum for this compound is not available in the reviewed literature, expected chemical shifts can be predicted based on data from analogous structures. nih.govirb.hracs.org The spectrum would feature signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups.
The aromatic protons (H-2, H-5, H-7) are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring current. The methyl group attached to the pyridine ring (C6-CH₃) would likely appear as a singlet around δ 2.4-2.7 ppm. The N-methyl group (N1-CH₃) is expected to be further downfield, likely in the range of δ 3.7-4.0 ppm, owing to the direct attachment to the electronegative nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | ~8.0 - 8.3 | Singlet (s) |
| H-5 | ~8.1 - 8.4 | Doublet (d) |
| H-7 | ~7.1 - 7.4 | Doublet (d) |
| N1-CH₃ | ~3.7 - 4.0 | Singlet (s) |
| C6-CH₃ | ~2.4 - 2.7 | Singlet (s) |
¹³C NMR spectroscopy maps the carbon framework of a molecule. As with ¹H NMR, a definitive spectrum for this compound is not documented in the reviewed literature. However, predictions can be made by analyzing data from structurally similar compounds. uctm.edunih.govirb.hr The nine distinct carbon atoms of the molecule would give rise to nine signals. The carbons of the fused aromatic rings are expected in the δ 110-155 ppm region. The methyl carbon attached to the pyridine ring (C6-CH₃) would be found in the upfield region, around δ 15-25 ppm, while the N-methyl carbon (N1-CH₃) would likely appear around δ 28-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~143 - 148 |
| C-3a | ~148 - 152 |
| C-5 | ~140 - 145 |
| C-6 | ~130 - 135 |
| C-7 | ~115 - 120 |
| C-7a | ~133 - 138 |
| N1-CH₃ | ~28 - 35 |
| C6-CH₃ | ~15 - 25 |
To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivity. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-7, confirming their adjacent positions on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HMQC or HSQC spectrum would definitively link the signals of H-5, H-7, and H-2 to their corresponding carbon atoms (C-5, C-7, and C-2) and would also connect the methyl proton signals to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for mapping the complete molecular skeleton. Key HMBC correlations would be expected from the N1-CH₃ protons to the C-2 and C-7a carbons, and from the C6-CH₃ protons to the C-5, C-6, and C-7 carbons, confirming the placement of the methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. A NOESY spectrum could show a spatial correlation between the N1-methyl protons and the H-7 proton, providing further confirmation of the N-1 substitution pattern.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass. The molecular formula of this compound is C₉H₁₁N₃, which corresponds to a theoretical exact mass of 161.0953 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 162.1031, confirming the elemental composition. acs.org
While detailed fragmentation data for this specific compound is not available, a probable fragmentation pattern can be proposed. The fused aromatic core is expected to be relatively stable. Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 161 would be prominent. Common fragmentation pathways for such heterocyclic systems could include:
Loss of a methyl radical (•CH₃) from the molecular ion to form a stable cation at m/z 146.
Fission of the imidazole (B134444) ring, potentially leading to the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 134.
Cleavage pathways involving the pyridine ring, though less common without significant energy input.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 161 | [C₉H₁₁N₃]⁺˙ | - (Molecular Ion) |
| 146 | [C₈H₈N₃]⁺ | •CH₃ |
| 134 | [C₈H₉N₂]⁺ | HCN |
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. wikipedia.org These techniques are used to identify functional groups and provide a "fingerprint" for the compound. Although specific IR and Raman spectra for this compound are not found in the reviewed literature, characteristic absorption bands can be predicted. nih.govresearchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹ (e.g., 2900-2980 cm⁻¹).
C=C and C=N Stretching: The aromatic ring stretching vibrations, characteristic of the fused imidazo[4,5-b]pyridine core, would result in a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending vibrations would be present in the fingerprint region (below 1400 cm⁻¹), providing structural information. For instance, out-of-plane bending modes for the aromatic protons can help confirm the substitution pattern.
Methyl Bending: Symmetric and asymmetric bending vibrations of the methyl groups are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.
Table 4: Predicted IR/Raman Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3050 - 3150 | Aromatic C-H Stretching |
| 2900 - 2980 | Aliphatic (Methyl) C-H Stretching |
| 1550 - 1650 | Aromatic C=C and C=N Stretching |
| 1400 - 1500 | Aromatic Ring Stretching |
| ~1460 | Asymmetric CH₃ Bending |
| ~1375 | Symmetric CH₃ Bending |
| 750 - 900 | Aromatic C-H Out-of-Plane Bending |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of molecular vibrations, such as stretching and bending of chemical bonds. The resulting spectrum is unique to the molecule and provides invaluable information about its functional groups and bonding arrangement.
In the context of this compound, FT-IR spectroscopy would be instrumental in confirming the presence of key structural features. The spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of the fused imidazole and pyridine rings, as well as the methyl substituents.
Key Expected Vibrational Modes:
C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine and imidazole rings are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the two methyl groups would appear at slightly lower wavenumbers, generally in the 2850-3000 cm⁻¹ range. C-H bending vibrations would be found at lower frequencies in the fingerprint region.
C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the imidazole and pyridine rings, and the C=C bonds of the aromatic system, would give rise to a series of sharp, medium to strong absorption bands in the 1400-1650 cm⁻¹ region. These bands are highly characteristic of the heterocyclic core.
C-N Stretching: The stretching vibrations of the C-N bonds within the rings would also contribute to the absorptions in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
For related imidazo[4,5-b]pyridine derivatives, FT-IR spectroscopy has been successfully used to confirm the presence of various functional groups and the integrity of the heterocyclic core. For instance, in studies of other derivatives, characteristic peaks for aromatic rings and specific substituents have been clearly identified.
Interactive Data Table: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| Data not available | Data not available | Data not available |
Note: The table above is a template. Specific experimental or calculated data for this compound is not currently available.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. This phenomenon, known as the Raman effect, provides a spectrum that is also a unique fingerprint of the molecule.
While FT-IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar or symmetric bonds. Therefore, it provides complementary information for a complete structural elucidation.
For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic rings and the C-C and C-N framework.
Key Expected Raman Bands:
Ring Breathing Modes: Aromatic and heteroaromatic rings exhibit characteristic "ring breathing" modes, where the entire ring expands and contracts symmetrically. These often give rise to strong and sharp bands in the Raman spectrum, typically in the 900-1200 cm⁻¹ region.
C=C and C=N Stretching: Similar to FT-IR, the C=C and C=N stretching vibrations would be observed in the 1400-1650 cm⁻¹ range, often with different relative intensities compared to the infrared spectrum.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would also be present in the Raman spectrum in the 2800-3100 cm⁻¹ region.
Methyl Group Vibrations: The symmetric C-H stretching and bending modes of the methyl groups are often strong in the Raman spectrum.
Computational studies on similar heterocyclic molecules have demonstrated the power of combining experimental and theoretical Raman spectra for accurate vibrational assignments. Density Functional Theory (DFT) calculations are often employed to predict the Raman spectrum, which can then be compared with experimental data to confirm the molecular structure.
Interactive Data Table: Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| Data not available | Data not available | Data not available |
Note: The table above is a template. Specific experimental or calculated data for this compound is not currently available.
Advanced Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Reactivity Analysis
Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules like imidazo[4,5-b]pyridine derivatives to predict a range of properties. uctm.edumdpi.com
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization. This process involves calculating the molecule's lowest energy arrangement of atoms in space. For 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine, this would determine the precise bond lengths, bond angles, and dihedral angles of its ground state. The planarity of the fused imidazopyridine ring system and the orientation of the two methyl groups would be established. Conformational analysis would explore other stable, low-energy spatial arrangements (conformers), although for a relatively rigid fused-ring system, the number of conformers is expected to be limited.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Inter/Intramolecular Charge Transfer
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netaimspress.com A smaller gap generally implies higher reactivity. aimspress.com For imidazo[4,5-b]pyridine derivatives, the HOMO is often distributed over the electron-rich imidazole (B134444) and pyridine (B92270) rings, indicating these are likely sites of electron donation. nih.gov Analysis of these orbitals helps in understanding the intramolecular charge transfer (ICT) that can occur upon electronic excitation.
Hypothetical Data Table for Frontier Orbital Energies This table illustrates the type of data that would be generated from a DFT calculation. The values are not actual calculated data for the specific compound.
Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Site Identification
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other species. Different colors on the MEP surface indicate regions of varying electron density.
Red/Yellow : Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack. In the imidazo[4,5-b]pyridine scaffold, these are typically found around the nitrogen atoms. mdpi.com
Blue : Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack. This mapping provides a clear picture of the molecule's charge distribution and helps identify its reactive centers. aimspress.com
Prediction of Vibrational Frequencies and Spectroscopic Corroboration
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes (e.g., C-H stretches, C=N stretches, ring deformations) to the observed experimental peaks.
Quantum Chemical Calculations for Advanced Electronic Properties and Stability Assessments
Hypothetical Data Table for Global Reactivity Descriptors This table illustrates the type of data that would be generated. The values are not actual calculated data for the specific compound.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and intramolecular and intermolecular interactions. By analyzing the electron density, NBO provides a localized, intuitive picture of bonding. For heterocyclic systems like imidazo[4,5-b]pyridine derivatives, NBO analysis can elucidate the distribution of charges on atoms, which is crucial for understanding molecular stability and reactivity.
In studies of similar heterocyclic compounds, such as 6-oxo purine (B94841), NBO calculations performed using Density Functional Theory (DFT) have been employed to analyze the charge variations among different tautomeric forms. orientjchem.org These analyses show that the distribution of electron density changes significantly with tautomeric shifts and upon interaction with solvents. orientjchem.org For instance, the charges on nitrogen and oxygen atoms can vary, indicating shifts in electron density that affect the molecule's dipole moment and its ability to participate in hydrogen bonding. orientjchem.org This type of analysis is critical for understanding how this compound interacts with other molecules and its environment, as charge delocalization within the fused imidazole and pyridine rings dictates its electrostatic potential and sites for electrophilic or nucleophilic attack.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures
For derivatives of imidazo[4,5-b]pyridine, Hirshfeld analysis has revealed the dominant forces governing their crystal structures. research-nexus.netuctm.edu The most significant contributions to crystal packing typically arise from hydrogen-hydrogen (H···H), hydrogen-carbon (H···C/C···H), and interactions involving heteroatoms like hydrogen-bromine (H···Br/Br···H). nih.govresearchgate.net
The surfaces are often plotted over a normalized contact distance (d_norm), where red spots indicate close contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals distance, and blue areas show contacts that are longer. nih.gov Analysis of the shape-index of the Hirshfeld surface can also reveal the presence or absence of π–π stacking interactions, which are often crucial in the packing of aromatic systems. uctm.edu In some analyzed imidazo[4,5-b]pyridine derivatives, these π–π interactions have been found to be absent. uctm.edu
Below is a table summarizing the percentage contributions of various intermolecular contacts for related imidazo[4,5-b]pyridine crystal structures, as determined by Hirshfeld surface analysis.
| Interaction Type | Contribution Percentage (%) | Reference Compound |
|---|---|---|
| H···H | 42.2 | 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov |
| H···C/C···H | 23.1 | 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov |
| H···Br/Br···H | 22.3 | 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov |
Computational Simulations of Adsorption Phenomena (e.g., Monte Carlo simulations for metallic surfaces)
Computational simulations, particularly Monte Carlo methods, are instrumental in studying the adsorption of molecules onto surfaces. This is highly relevant for applications such as corrosion inhibition, where the molecule's ability to form a protective layer on a metal surface is key. mdpi.com
For novel imidazo[4,5-b]pyridine derivatives, Monte Carlo simulations have been used to estimate their affinity for adsorbing onto various metallic surfaces, including iron (Fe), copper (Cu), and aluminum (Al). research-nexus.netuctm.edu These simulations model the interaction between the inhibitor molecule and the metal surface, calculating parameters like adsorption energy. research-nexus.netuctm.edumdpi.com
Studies have shown that certain imidazo[4,5-b]pyridine compounds exhibit a significant tendency to adsorb onto an iron surface, specifically the Fe(110) plane, more so than on other metals. research-nexus.netuctm.edu This strong adsorption suggests their potential as effective corrosion inhibitors for steel in acidic environments. The flat-lying adsorption geometries observed in simulations indicate that the interaction is facilitated by the nitrogen atoms in the heterocyclic rings, which donate electrons to the vacant d-orbitals of the iron atoms, leading to the formation of a stable protective film. research-nexus.netuctm.edumdpi.com
| Phenomenon | Simulation Method | Key Finding | Metallic Surface |
|---|---|---|---|
| Adsorption Affinity | Monte Carlo | Derivatives show a remarkable tendency to adsorb. research-nexus.netuctm.edu | Iron (Fe) |
| Corrosion Inhibition Potential | Monte Carlo | Compounds identified as potential corrosion inhibitors in acidic media. research-nexus.netuctm.edu | Iron (Fe) |
| Comparative Adsorption | Monte Carlo | Adsorption is more favorable on iron compared to copper or aluminum. uctm.edu | Fe, Cu, Al |
Tautomeric Equilibrium Studies and Solvent Effects on Molecular Stability (e.g., Polarizable Continuum Models)
Tautomerism, the interconversion between structural isomers, is a critical aspect of the chemistry of many heterocyclic compounds, including imidazo[4,5-b]pyridines. nih.gov In this system, prototropic tautomerism can occur, involving the migration of a proton between the nitrogen atoms of the imidazole and pyridine rings. The relative stability of these tautomers can significantly influence the molecule's chemical and biological properties. orientjchem.org
The position of this tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. nih.govresearchgate.netnih.gov Computational methods like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent by representing it as a continuous medium with a specific dielectric constant. orientjchem.orgchemrxiv.org This approach allows for the calculation of the relative energies and stabilities of different tautomers in various solvents. orientjchem.org
For imidazo[4,5-b]pyridines, DFT calculations suggest that the imidazole nitrogen is generally the most basic site and, therefore, the preferred site of protonation. mdpi.com However, the stability can be modulated by solvent effects. PCM calculations on similar heterocyclic systems have shown that polar solvents tend to stabilize the more polar tautomer. orientjchem.orgchemrxiv.org For example, a zwitterionic or more polar tautomeric form might be less stable in the gas phase or a nonpolar solvent but becomes the dominant species in a polar solvent like water due to favorable solute-solvent electrostatic interactions. orientjchem.orgresearchgate.net Understanding these solvent-induced shifts is essential for predicting the behavior of this compound in different chemical and biological environments.
Mechanistic Studies of Reactions and Photophysical Processes Involving 1,6 Dimethyl 1h Imidazo 4,5 B Pyridine
Investigation of Reaction Pathways and Transition States in Synthetic Transformations
The synthesis of the imidazo[4,5-b]pyridine scaffold, the core of 1,6-dimethyl-1H-imidazo[4,5-b]pyridine, can be achieved through a tandem reaction involving 2-chloro-3-nitropyridine (B167233). A plausible mechanistic pathway for this heteroannulation reaction involves the initial formation of an imine intermediate, followed by subsequent cyclization and aromatization to yield the imidazo[4,5-b]pyridine derivative. An alternative pathway could proceed through an immonium intermediate. Time-dependent NMR studies of related syntheses have provided evidence supporting the pathway that proceeds via imine formation. acs.org
While specific transition state calculations for the synthesis of this compound are not extensively documented in the literature, computational studies on related heterocyclic systems provide insight into the energetics of such transformations. Density Functional Theory (DFT) is a powerful tool used to model reaction pathways and calculate the energies of transition states, providing a deeper understanding of the reaction mechanism at a molecular level. For instance, in the synthesis of related nitrogen-containing heterocyclic compounds, DFT calculations have been employed to elucidate the most favorable reaction pathways and identify key intermediates and transition states.
A key step in the synthesis of specifically this compound would be the methylation of a 6-methyl-1H-imidazo[4,5-b]pyridine precursor. The investigation of this step involves understanding the reaction pathway of N-alkylation on the imidazole (B134444) ring.
Elucidation of Regioselectivity Determining Factors in Alkylation and Other Derivatization Reactions
The alkylation of the imidazo[4,5-b]pyridine core is a critical step in the synthesis of derivatives like this compound, and it often presents a challenge in terms of regioselectivity. The imidazole ring offers two potential sites for alkylation: the N-1 and N-3 positions. The final distribution of products is influenced by a combination of steric and electronic factors, as well as the reaction conditions.
In the case of N-alkylation of substituted imidazo[4,5-b]pyridines, a mixture of regioisomers is often observed. mdpi.com For example, the methylation of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with methyl iodide in the presence of potassium carbonate and a phase-transfer catalyst in DMF leads to the N-3 methylated product. nih.gov This suggests that for a 6-methyl-1H-imidazo[4,5-b]pyridine precursor, methylation would likely yield a mixture of 1,6-dimethyl and 3,6-dimethyl isomers.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the factors governing this regioselectivity. For the N-benzylation of imidazo[4,5-b]pyridine-4-oxide derivatives, DFT calculations have shown that the regioselectivity is primarily governed by "steric approach control." This means that the less sterically hindered nitrogen atom is preferentially alkylated. The nature of the substituent at the C-2 position can significantly influence the N-1/N-3 ratio of the products. nih.gov
The choice of base and solvent can also play a crucial role in directing the regioselectivity of N-alkylation. Studies on the related indazole scaffold have shown that different bases can favor the formation of either the N-1 or N-2 alkylated product. These findings highlight the delicate balance of factors that determine the outcome of derivatization reactions on such heterocyclic systems.
| Factor | Observation | Example Compound | Reference |
|---|---|---|---|
| Steric Hindrance | Alkylation occurs preferentially at the less sterically hindered nitrogen atom. | Imidazo[4,5-b]pyridine-4-oxide derivatives | nih.gov |
| Substituents | The electronic nature and position of substituents on the ring can alter the nucleophilicity of the nitrogen atoms. | 2-substituted Imidazo[4,5-b]pyridines | mdpi.com |
| Reaction Conditions | The choice of base, solvent, and catalyst can significantly impact the ratio of N-1 to N-3 alkylated products. | 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | nih.gov |
Photophysical Mechanisms and Excited State Dynamics
The photophysical properties of imidazo[4,5-b]pyridine derivatives are of significant interest due to their potential applications in areas such as fluorescent probes and materials science. The excited-state dynamics of these molecules are often complex, involving processes such as intramolecular charge transfer and excited-state proton transfer.
In imidazo[4,5-b]pyridine derivatives bearing both electron-donating and electron-accepting groups, photoexcitation can lead to an intramolecular charge transfer (ICT) state. This process involves the transfer of an electron from the donor to the acceptor moiety, resulting in a highly polar excited state. The formation of ICT states is often accompanied by a large Stokes shift in the fluorescence spectrum.
For instance, studies on 2-(4'-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine (DMAPIP-b), a structural analog with a strong electron-donating group, have shown that in polar solvents, the molecule exhibits dual fluorescence. mdpi.com The shorter wavelength emission is attributed to a locally excited (LE) state, while the longer wavelength emission originates from a twisted intramolecular charge transfer (TICT) state. mdpi.com In the TICT state, the dimethylaminophenyl group is twisted relative to the imidazopyridine core, which stabilizes the charge-separated state. The methylation of either the pyridine (B92270) or imidazole nitrogen in DMAPIP-b modulates its photophysical properties, affecting the observation of dual emission. nih.gov While this compound lacks a strong electron-donating group like a dimethylamino substituent, the principles of ICT are fundamental to understanding the excited-state behavior of substituted imidazopyridines.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|
| Cyclohexane | 350 | 395 | 3450 | mdpi.com |
| Acetonitrile | 360 | 410, 520 | 3570, 8820 | mdpi.com |
| Methanol (B129727) | 362 | 425, 530 | 4280, 9200 | mdpi.com |
Excited-state proton transfer (ESPT) is another important photophysical process that can occur in imidazo[4,5-b]pyridine derivatives, particularly those with proton-donating and -accepting moieties in close proximity. In the excited state, the acidity and basicity of functional groups can change significantly, facilitating proton transfer.
Studies on 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine have demonstrated ultrafast ESPT from the hydroxyl group to the imidazole nitrogen upon photoexcitation. irb.hr This process leads to the formation of a tautomeric species with a very large Stokes shift. The efficiency of ESPT can be influenced by the solvent environment. In protic solvents, intermolecular hydrogen bonding can compete with the intramolecular proton transfer. The N-methylation at the imidazole nitrogen in such systems would block the ESPT pathway, leading to different photophysical behavior. While this compound itself does not have a hydroxyl group for intramolecular ESPT, understanding this mechanism is crucial for the design of fluorescent probes based on the imidazo[4,5-b]pyridine scaffold. In protic solvents, intermolecular proton transfer from the solvent to the nitrogen atoms of the imidazo[4,5-b]pyridine ring can occur, leading to changes in the fluorescence properties. nih.gov
Roles of Catalysis in Chemical Transformations
Catalysis plays a pivotal role in the synthesis and derivatization of imidazo[4,5-b]pyridines, enabling efficient and selective transformations. Various types of catalysts are employed to facilitate key bond-forming reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce aryl or vinyl substituents at specific positions on the imidazo[4,5-b]pyridine ring. mdpi.com Similarly, palladium-catalyzed amidation reactions have been developed for the synthesis of the imidazo[4,5-b]pyridine scaffold itself. organic-chemistry.org
Copper catalysts are also utilized in the synthesis of related imidazopyridines. For instance, a copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported. uctm.edu
In the context of N-alkylation to produce compounds like this compound, phase-transfer catalysis is an effective method. The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide, facilitates the reaction between the imidazo[4,5-b]pyridine, which is soluble in an organic solvent, and an alkylating agent in the presence of an aqueous or solid base. researchgate.net This methodology has been successfully applied to the alkylation of various 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines. researchgate.net Furthermore, ruthenium and nickel-based catalysts have been developed for the N-methylation of amines using methanol as a methylating agent, which represents a sustainable approach to N-alkylation. rsc.org
Structure Function Relationships and Molecular Design Principles for 1,6 Dimethyl 1h Imidazo 4,5 B Pyridine Derivatives
Molecular Recognition and Ligand-Target Interaction Dynamics
The biological activity of 1,6-dimethyl-1H-imidazo[4,5-b]pyridine derivatives is dictated by their ability to recognize and interact with specific biomolecular targets. The dynamics of these interactions, from binding modes to the influence of specific structural features, are critical for their function as inhibitors or probes.
Computational Docking for Probing Binding Modes with Biomolecules
Computational docking is a powerful tool used to predict and analyze the binding orientation of small molecules within the active site of a protein. For the imidazo[4,5-b]pyridine scaffold, docking studies have provided significant insights into the key interactions that drive molecular recognition.
For instance, in the development of inhibitors for Mycobacterium tuberculosis DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), molecular docking studies were performed on a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. These computational analyses revealed that the compounds could adopt flexible binding modes within the DprE1 active site, showing promising interactions with key residues. mdpi.com Similarly, in the pursuit of novel antimicrobial agents targeting lumazine synthase, in-silico docking of [1H,3H] imidazo[4,5-b] pyridine (B92270) derivatives suggested that their binding is stabilized by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces within the enzyme's active pocket. nih.gov These computational models serve as a foundational step in understanding the binding hypotheses for this class of compounds against various biological targets.
Investigation of Interactions with DNA and RNA Structures (e.g., G-quadruplex)
Beyond protein targets, certain derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for their ability to interact with nucleic acid structures. G-quadruplexes, which are non-canonical secondary structures found in guanine-rich regions of DNA and RNA, are of particular interest as therapeutic targets in cancer. nih.gov
Analysis of Binding to Enzyme Active Sites (e.g., Kinases, DprE1, Lumazine Synthase)
The imidazo[4,5-b]pyridine core is a well-established hinge-binding motif for various protein kinases, which are crucial regulators of cellular processes. acs.orgnih.govnih.gov Its effectiveness stems from the arrangement of nitrogen atoms that can form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.
Kinases: In Aurora kinases, the N4 pyridine nitrogen and the N3 imidazole (B134444) hydrogen of the imidazo[4,5-b]pyridine scaffold are known to form hydrogen bonds with the backbone of residue Ala213 in the hinge region. nih.gov Optimization studies have led to the identification of potent dual inhibitors of FLT3 and Aurora kinases. nih.gov For c-Met kinase, the imidazolopyridine ring was specifically selected as a novel hinge-binding scaffold, leading to the development of potent inhibitors. nih.gov
DprE1 and Lumazine Synthase: As mentioned, derivatives of 1H-imidazo[4,5-b]pyridine have been designed as potential inhibitors of DprE1 and lumazine synthase, enzymes critical for bacterial survival. mdpi.comnih.gov Docking studies for DprE1 inhibitors showed interactions with active site residues, with some nitro-containing compounds specifically targeting the Cys387 residue. mdpi.com For lumazine synthase, computational analysis of [1H,3H] imidazo[4,5-b] pyridine derivatives identified key hydrogen bonding and hydrophobic interactions responsible for stabilizing the enzyme-inhibitor complex. nih.gov
The table below summarizes the inhibitory activities of various imidazo[4,5-b]pyridine derivatives against different enzyme targets.
| Compound Series | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 6-Chloro-7-(piperazin-1-yl)-2-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora Kinase A/B, FLT3 | Potent dual inhibitor with Kd values in the nanomolar range (e.g., Aurora-A Kd = 7.5 nM, FLT3 Kd = 6.2 nM for compound 27e). | nih.gov |
| 6-(4-nitrophenoxy)-2-substituted-1H-imidazo[4,5-b]pyridine | M. tuberculosis DprE1 | Identified potent antitubercular agents (e.g., MIC = 0.5 µmol/L for compound 5g). Docking suggested interaction with Cys387. | mdpi.com |
| [1H,3H] imidazo[4,5-b] pyridine derivatives | M. tuberculosis Lumazine Synthase | In-silico docking suggested compounds as best-fit candidates stabilized by H-bonding and hydrophobic forces. | nih.gov |
| 3H-imidazo[4,5-b]pyridine derivatives | c-Met Kinase | Scaffold identified as a novel hinge-binder, leading to potent inhibitors with excellent enzymatic and cellular activity. | nih.gov |
Rational Design Strategies Based on Structural Insights and Substituent Effects on Molecular Function
Building upon the understanding of molecular interactions, rational design strategies aim to optimize the imidazo[4,5-b]pyridine scaffold for improved potency, selectivity, and functionality. This involves leveraging structural insights and understanding the effects of various substituents.
Influence of Methyl Groups on Molecular Recognition and Selectivity
Substituents on the imidazo[4,5-b]pyridine core play a crucial role in modulating biological activity. Methyl groups, in particular, can influence a compound's properties through steric and electronic effects, impacting everything from binding affinity to metabolic stability.
In one study, an N-methyl-substituted imidazo[4,5-b]pyridine derivative was found to have decreased antiproliferative activity when compared to its N-unsubstituted counterparts, suggesting that the hydrogen on the imidazole nitrogen may be important for the observed biological effect in that specific series. mdpi.com Conversely, in the context of kinase inhibition, methylation can be highly advantageous. The development of selective Aurora-A kinase inhibitors involved choosing a 1-methylpyrazol-4-yl group as an optimal substituent at the R² position of the imidazo[4,5-b]pyridine core. acs.org Furthermore, a highly potent dual FLT3/Aurora kinase inhibitor incorporated a 1,3-dimethyl-1H-pyrazol-4-yl moiety, highlighting the positive contribution of methyl groups in achieving high affinity. nih.gov
While specific structure-activity relationship (SAR) data for the 6-methyl substitution is less detailed in available literature, its position on the pyridine ring can influence the electronic properties of the heterocyclic system and provide a vector for further functionalization, thereby affecting molecular recognition. nih.gov
Design of Functional Probes and Tool Compounds
A thorough understanding of the SAR of imidazo[4,5-b]pyridine derivatives allows for their design as functional probes and tool compounds to investigate biological systems. Potent and selective inhibitors serve as invaluable tools to probe the cellular functions of their target enzymes. For example, a highly selective Aurora-A inhibitor derived from the imidazo[4,5-b]pyridine scaffold can be used to study the specific roles of this kinase in cell cycle progression, distinct from the functions of the highly homologous Aurora-B. acs.org
Moreover, the inherent fluorescence of some heterocyclic cores allows for their development into imaging probes. Although a different isomer, imidazo[1,2-a]pyridine, has been explicitly developed as a functionalized fluorescent probe for detecting metal ions and for use in cell imaging, it demonstrates the potential of the broader imidazopyridine family in this application. rsc.org By modifying the this compound scaffold with appropriate fluorophores or reactive groups, it is conceivable to create tool compounds for target identification, imaging, or covalent labeling.
Bio-isosteric Design Considerations in Relation to Purine (B94841) Analogues
The imidazo[4,5-b]pyridine scaffold, the core of this compound, is a classic example of a bio-isostere for the purine ring system. mdpi.comnih.gov Bio-isosterism, a strategy widely employed in drug design, involves the substitution of atoms or groups of atoms within a biologically active molecule with other atoms or groups that have similar physical or chemical properties. The goal is to create a new molecule that retains the desired biological activity, but with improved potency, selectivity, or pharmacokinetic properties.
The structural similarity between the imidazo[4,5-b]pyridine ring and the purine nucleus is striking. Both are bicyclic aromatic systems containing nitrogen atoms. This resemblance allows imidazo[4,5-b]pyridine derivatives to mimic natural purines and interact with the biological targets of purines, such as enzymes and receptors. mdpi.comnih.gov This mimicry is the foundational principle behind the design of many imidazo[4,5-b]pyridine derivatives as potential therapeutic agents, particularly in the realm of kinase inhibitors and anti-proliferative agents. nih.govnih.gov
The following table illustrates the bio-isosteric relationship between purine and this compound, highlighting key structural and potential functional similarities.
| Feature | Purine | This compound | Bio-isosteric Consequence |
| Core Structure | Imidazole ring fused to a pyrimidine ring | Imidazole ring fused to a pyridine ring | Mimics the overall shape and aromaticity of the purine core, allowing for interaction with purine-binding sites. |
| Nitrogen Atoms | Present at positions 1, 3, 7, and 9 | Present at positions 1, 3, 5, and 7 (imidazo[4,5-b]pyridine numbering) | The arrangement of nitrogen atoms allows for similar hydrogen bonding patterns, crucial for target recognition. |
| Substitutions | Often substituted at various positions (e.g., adenine, guanine) | Methyl groups at positions 1 and 6 | These groups can modulate steric and electronic properties to enhance binding affinity and selectivity for specific targets. |
| Biological Role | Essential components of nucleic acids, coenzymes, and signaling molecules | Designed as inhibitors of enzymes that utilize purines, such as kinases. nih.gov | Can act as competitive inhibitors or modulators of purine-dependent pathways. |
Correlation of Electronic Structure with Molecular Function and Interaction Specificity
The molecular function and interaction specificity of this compound and its derivatives are intricately linked to their electronic structure. Computational chemistry methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, have been instrumental in elucidating these correlations for the broader class of imidazo[4,5-b]pyridines. nih.govnih.gov
The distribution of electrons within the aromatic rings, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential are key determinants of how these molecules interact with their biological targets. For instance, the nitrogen atoms in the imidazo[4,5-b]pyridine ring system are regions of high electron density, making them potential hydrogen bond acceptors. The planar nature of the fused ring system facilitates π-π stacking interactions with aromatic residues in the active sites of proteins.
The methyl groups in this compound have a significant impact on its electronic properties. As electron-donating groups, they can increase the electron density of the ring system, which can influence the molecule's reactivity and its ability to participate in charge-transfer interactions.
QSAR studies on imidazo[4,5-b]pyridine derivatives have demonstrated a correlation between electronic parameters of substituents and their biological activity. nih.govnih.gov For example, in the context of kinase inhibition, the electronic properties of substituents can influence the strength of the interaction with the ATP-binding pocket of the kinase. nih.gov Molecular docking studies have further revealed that specific substitutions on the imidazo[4,5-b]pyridine scaffold can lead to enhanced binding affinity through specific hydrogen bonding and hydrophobic interactions. nih.gov
The following table summarizes the key electronic properties of the imidazo[4,5-b]pyridine scaffold and how they are modulated by substitutions to influence molecular function.
| Electronic Property | General Feature in Imidazo[4,5-b]pyridines | Influence of Substituents (e.g., Methyl Groups) | Correlation with Molecular Function and Specificity |
| Electron Distribution | Heteroaromatic system with localized areas of high electron density on nitrogen atoms. | Electron-donating groups like methyl increase electron density on the ring. | Modulates the strength of hydrogen bonds and electrostatic interactions with target proteins. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energy gap between HOMO and LUMO influences chemical reactivity and the potential for charge-transfer interactions. | Substituents can alter the energies of the frontier orbitals. | Affects the molecule's ability to participate in redox reactions and form stable complexes with biological targets. |
| Electrostatic Potential | Negative potential around nitrogen atoms, positive potential around hydrogen atoms. | The introduction of methyl groups can alter the local electrostatic potential. | Guides the initial recognition and orientation of the molecule within a binding site, influencing interaction specificity. |
| Planarity | The fused ring system is largely planar. | Substituents can introduce some steric bulk but generally maintain planarity. | Facilitates π-π stacking interactions with aromatic amino acid residues in the active sites of enzymes like kinases. |
Future Prospects and Emerging Research Directions in 1,6 Dimethyl 1h Imidazo 4,5 B Pyridine Chemistry
Innovations in Green and Sustainable Synthetic Methodologies for Derivatives
The principles of green chemistry are increasingly pivotal in the synthesis of complex organic molecules. Future research on 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine derivatives is anticipated to prioritize the development of environmentally benign and sustainable synthetic routes. A significant focus will be on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key areas of innovation are expected to include:
Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. nih.gov Future studies will likely explore the application of MAOS to a broader range of reactions for the functionalization of the this compound core.
Catalyst-Free and Metal-Free Reactions: The development of synthetic protocols that circumvent the need for heavy metal catalysts is a cornerstone of green chemistry. acs.org Research will likely focus on activating substrates through alternative means, such as the use of benign catalysts like iodine or employing tandem reactions in green solvents. acs.orgacs.org
Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. acs.org The exploration of water-based or aqueous-micellar media for the synthesis of this compound derivatives will be a significant research direction. acs.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. beilstein-journals.org The design of novel MCRs to construct diverse libraries of this compound derivatives is a promising avenue.
Table 1: Comparison of Green Synthetic Methodologies
| Methodology | Advantages | Potential Application for this compound Derivatives |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency. nih.gov | Accelerated synthesis of functionalized derivatives. |
| Metal-Free Catalysis | Reduced toxicity and environmental impact. acs.org | C-H functionalization and cross-coupling reactions without heavy metals. |
| Aqueous Media Synthesis | Environmentally benign, safe, and cost-effective. acs.org | Synthesis of water-soluble derivatives for biological applications. |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. beilstein-journals.org | Rapid generation of diverse compound libraries for screening. |
Development of Advanced Spectroscopic Probes for Real-time Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering novel transformations. The development of advanced spectroscopic probes derived from the this compound scaffold could provide invaluable insights into real-time reaction monitoring.
Future research in this area will likely involve:
Fluorescent Probes: Imidazopyridine derivatives have shown potential as fluorophores. nih.gov The design of this compound-based molecules with tailored photophysical properties could lead to the creation of sensitive probes for monitoring changes in the reaction environment, such as pH or the presence of specific metal ions. irb.hr
NMR Spectroscopy: While standard NMR techniques are routinely used for structural characterization, the development of specialized pulse sequences and the use of hyperpolarization techniques could enable the in-situ monitoring of short-lived intermediates and provide detailed kinetic information. nih.gov
Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be employed to detect and characterize reaction intermediates and products in real-time, offering a powerful tool for mechanistic elucidation. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Rational Molecular Design and Property Prediction
The synergy between computational power and chemical synthesis is poised to revolutionize the discovery of new molecules with desired properties. Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools for the rational design of this compound derivatives. semanticscholar.org
Key applications in this domain will include:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: AI algorithms, particularly deep neural networks (DNNs), can be trained on existing datasets to build predictive models for various biological activities and physicochemical properties. semanticscholar.org This will enable the in-silico screening of virtual libraries of this compound derivatives to identify promising candidates for synthesis and testing.
De Novo Drug Design: Generative AI models can be employed to design novel molecular structures with optimized properties. semanticscholar.org By defining a desired set of parameters, these models can propose new this compound derivatives with enhanced potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Prediction of Synthetic Accessibility: AI tools can be used to assess the synthetic feasibility of newly designed molecules, guiding chemists towards compounds that can be efficiently prepared in the laboratory. semanticscholar.org
Table 2: AI and Machine Learning in Molecular Design
| Application | Description | Impact on this compound Research |
| QSAR/QSPR Modeling | Predictive models for biological activity and physicochemical properties. semanticscholar.org | Rapid identification of promising derivatives for specific applications. |
| De Novo Design | Generation of novel molecular structures with desired properties. semanticscholar.org | Discovery of innovative compounds with enhanced performance. |
| ADMET Prediction | In-silico assessment of drug-like properties. nih.gov | Prioritization of candidates with a higher probability of clinical success. |
| Synthetic Accessibility | Evaluation of the feasibility of synthesizing a target molecule. semanticscholar.org | Focus on synthetically tractable and cost-effective compounds. |
Exploration of Novel Chemical Reactivity and Catalytic Transformations
Expanding the synthetic toolbox for the modification of the this compound scaffold is crucial for accessing new chemical space and unlocking novel applications. Future research will focus on exploring unprecedented reactivity and developing innovative catalytic transformations.
Emerging areas of interest include:
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy for molecular modification. The development of catalytic systems for the selective C-H activation of the this compound core will open up new avenues for derivatization.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. Its application to the functionalization of this compound could lead to the discovery of novel reactions.
Asymmetric Catalysis: The synthesis of enantiomerically pure derivatives is of paramount importance, particularly for pharmaceutical applications. The development of asymmetric catalytic methods for the synthesis and functionalization of chiral this compound derivatives will be a significant area of research.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. The translation of key synthetic steps for this compound derivatives to flow chemistry systems will be a focus for industrial applications.
Multi-Scale Computational Modeling for Complex Biological Systems and Material Science Applications
Computational modeling provides a powerful lens through which to understand the behavior of molecules at various levels of complexity. Multi-scale modeling approaches, which bridge different spatial and temporal scales, will be instrumental in elucidating the interactions of this compound derivatives in complex biological environments and in predicting their properties for material science applications. nih.govnih.gov
Future directions in this area will encompass:
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM methods allow for the accurate modeling of chemical reactions and interactions in large biological systems, such as enzymes and receptors. frontiersin.org These simulations will be crucial for understanding the mechanism of action of biologically active this compound derivatives and for the rational design of more potent and selective inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the dynamic behavior of molecules and their interactions with their environment over time. nih.gov These simulations will be used to study the binding of this compound derivatives to their biological targets and to predict their transport properties across cell membranes.
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method for studying the electronic structure and properties of molecules. mdpi.com It will be employed to predict the spectroscopic properties, reactivity, and thermodynamic stability of this compound derivatives, as well as to investigate their potential as components in novel materials, such as organic light-emitting diodes (OLEDs) or sensors.
Q & A
Q. What are the primary synthetic routes for 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine derivatives?
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between pyridine-2,3-diamine analogs and carbonyl-containing reagents. For example, 5-bromopyridine-2,3-diamine reacts with benzaldehyde under phase-transfer catalysis (PTC) conditions in dimethylformamide (DMF) with p-toluenesulfonic acid to yield brominated imidazo[4,5-b]pyridines . Regioselectivity is controlled by substituent positioning on the pyridine ring. Variations include using aldehydes, ketones, or acrylonitriles to introduce functional groups at the 2- and 6-positions. Characterization relies on NMR, HRMS, and X-ray crystallography to confirm regiochemistry and purity .
Q. How is structural characterization performed for these compounds?
Structural elucidation combines spectroscopic and computational methods:
- NMR : - and -NMR identify substituent positions and aromatic proton environments. For example, deshielded protons adjacent to electron-withdrawing groups (e.g., nitro or bromo) confirm substitution patterns .
- Mass spectrometry : HRMS validates molecular formulas, particularly for halogenated derivatives .
- X-ray crystallography : Resolves ambiguous regiochemistry, as seen in studies of 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
- Computational chemistry : DFT calculations predict electronic properties and stability, correlating with experimental data .
Advanced Research Questions
Q. How can computational chemistry predict the biological activity of novel derivatives?
Computational methods optimize drug design by:
- Docking studies : Simulating interactions with target proteins (e.g., DYRK1A or CLK1 kinases). For instance, hydroxylated derivatives show high affinity for kinase ATP-binding pockets, validated by in vitro inhibition assays .
- QSAR modeling : Correlating substituent electronic parameters (Hammett constants) with antioxidant activity. Acrylonitrile derivatives exhibit enhanced radical scavenging due to electron-withdrawing groups stabilizing reactive intermediates .
- ADMET prediction : Assessing pharmacokinetics (e.g., logP for membrane permeability) and toxicity risks (e.g., mutagenicity via Ames test simulations) .
Q. What strategies address contradictory data in kinase inhibition vs. antioxidant activity?
Contradictions arise when derivatives show dual kinase inhibition (e.g., DYRK1A) and antioxidant effects. To resolve this:
- Mechanistic profiling : Use selective kinase inhibitors (e.g., harmine for DYRK1A) alongside antioxidant assays (DPPH, ABTS) to decouple pathways. For example, 6-chloro-2-aryl derivatives prioritize kinase inhibition over antioxidative effects due to steric hindrance at the active site .
- Dose-response analysis : Establish IC values for kinase inhibition and EC for antioxidant activity. Compounds with low kinase IC (<1 µM) but high antioxidant EC (>10 µM) are prioritized for antidiabetic applications .
- Transcriptomics : Evaluate downstream gene expression (e.g., CYP1B1 or IL6) to identify dominant pathways in cellular models .
Q. How can metabolic stability and mutagenicity risks be assessed for imidazo[4,5-b]pyridine derivatives?
- In vitro metabolism : Use primary hepatocytes to track Phase I/II metabolites. For example, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) forms genotoxic N-glucuronides via CYP1A2, detected via LC-MS/MS .
- Ames test : Screen for frameshift mutations in Salmonella typhimurium strains (TA98/TA100). Derivatives with nitro or amino groups require caution due to potential DNA adduct formation .
- Computational toxicology : Tools like Derek Nexus predict structural alerts (e.g., aromatic amines) linked to mutagenicity .
Methodological Considerations
Q. Experimental design for optimizing anticancer activity
- Cell line panels : Test derivatives against diverse cancer lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to assess selectivity. Imidazo[4,5-b]pyridine acrylonitriles show selectivity indices >10 in breast cancer models .
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to confirm programmed cell death. Schiff base derivatives induce mitochondrial membrane depolarization, confirmed via JC-1 staining .
Q. Resolving spectroscopic ambiguities in regiochemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
